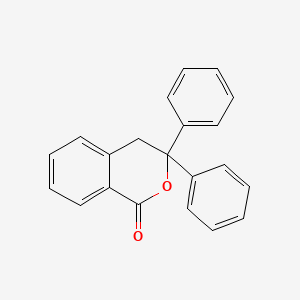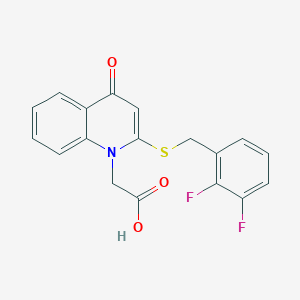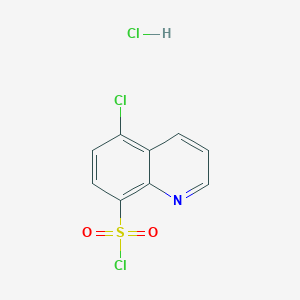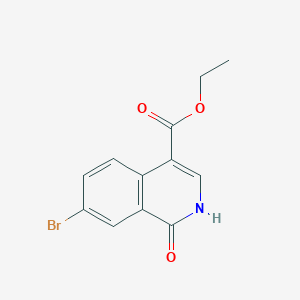
3-Bromo-4-hydroxy-2-oxo-2H-chromen-7-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-4-hydroxy-2-oxo-2H-chromen-7-yl acetate is a derivative of coumarin, a class of organic compounds known for their diverse biological activities. Coumarins are benzopyrone derivatives, consisting of a benzene ring fused with a pyrone ring. This particular compound features a bromine atom at the 3-position, a hydroxy group at the 4-position, and an acetate ester at the 7-position, making it a unique and potentially valuable molecule in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-hydroxy-2-oxo-2H-chromen-7-yl acetate typically involves the following steps:
Acetylation: The hydroxy group at the 7-position can be acetylated using acetic anhydride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for bromination and acetylation steps to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions
3-Bromo-4-hydroxy-2-oxo-2H-chromen-7-yl acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The hydroxy group can be oxidized to a ketone or reduced to an alkane.
Ester Hydrolysis: The acetate ester can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in solvents such as dimethylformamide (DMF) or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Products include 3-amino-4-hydroxy-2-oxo-2H-chromen-7-yl acetate or 3-thio-4-hydroxy-2-oxo-2H-chromen-7-yl acetate.
Oxidation: 4-Keto-2-oxo-2H-chromen-7-yl acetate.
Reduction: 4-Alkyl-2-oxo-2H-chromen-7-yl acetate.
Hydrolysis: 3-Bromo-4-hydroxy-2-oxo-2H-chromen-7-carboxylic acid.
科学的研究の応用
3-Bromo-4-hydroxy-2-oxo-2H-chromen-7-yl acetate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for enzymes involved in oxidative stress and inflammation.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of fluorescent probes and sensors due to its coumarin backbone, which exhibits strong fluorescence.
作用機序
The biological activity of 3-Bromo-4-hydroxy-2-oxo-2H-chromen-7-yl acetate is primarily due to its ability to interact with various molecular targets. The hydroxy and acetate groups can form hydrogen bonds with active sites of enzymes, while the bromine atom can participate in halogen bonding. These interactions can inhibit enzyme activity, leading to various therapeutic effects such as reduced inflammation or inhibited cancer cell growth.
類似化合物との比較
Similar Compounds
4-Hydroxycoumarin: Lacks the bromine atom and acetate group, making it less versatile in chemical reactions.
7-Hydroxy-4-methylcoumarin: Contains a methyl group instead of a bromine atom, altering its reactivity and biological activity.
3-Bromo-4-hydroxycoumarin: Similar structure but lacks the acetate group, affecting its solubility and reactivity.
Uniqueness
3-Bromo-4-hydroxy-2-oxo-2H-chromen-7-yl acetate is unique due to the combination of the bromine atom, hydroxy group, and acetate ester. This combination enhances its reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C11H7BrO5 |
|---|---|
分子量 |
299.07 g/mol |
IUPAC名 |
(3-bromo-4-hydroxy-2-oxochromen-7-yl) acetate |
InChI |
InChI=1S/C11H7BrO5/c1-5(13)16-6-2-3-7-8(4-6)17-11(15)9(12)10(7)14/h2-4,14H,1H3 |
InChIキー |
DJDKJUHKWFWODD-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=C(C(=O)O2)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Chloro-2-(3-(trifluoromethyl)phenyl)pyrazolo[1,5-A]pyridine](/img/structure/B11836168.png)

![4-Chloro-2-phenyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B11836177.png)

![2-{2-[(Naphthalen-1-yl)methyl]phenoxy}acetamide](/img/structure/B11836187.png)






silyl}oxy)ethan-1-amine](/img/structure/B11836228.png)

